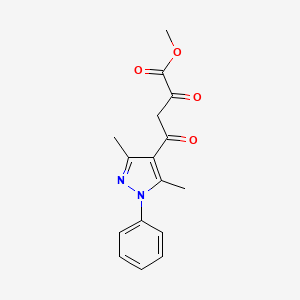

methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Description

Historical Development of Pyrazole Chemistry

The exploration of pyrazole chemistry began in the late 19th century with seminal contributions from German chemists Ludwig Knorr and Hans von Pechmann. Knorr first coined the term "pyrazole" in 1883 while investigating heterocyclic systems. Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane laid the groundwork for subsequent derivatization strategies. Early 20th-century research focused on elucidating pyrazole’s planar geometry and weak basicity (pK~a~ ≈ 2.49), while mid-century discoveries, such as the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, highlighted its biological relevance. The development of Knorr-type condensation reactions using 1,3-diketones and hydrazines enabled scalable production of substituted pyrazoles, paving the way for complex derivatives like methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate.

Significance of this compound in Heterocyclic Chemistry

This compound exemplifies the fusion of pyrazole’s electronic properties with the reactivity of a dioxobutanoate moiety. Its structural framework enables diverse applications:

- Medicinal Chemistry : Pyrazole derivatives are integral to COX-2 inhibitors (e.g., celecoxib) and antitumor agents. The methyl and phenyl substituents enhance lipophilicity, facilitating membrane penetration.

- Agrochemicals : Pyrazole-containing fungicides, such as those targeting succinate dehydrogenase, rely on similar scaffolds for activity.

- Synthetic Intermediates : The compound serves as a precursor for functionalized heterocycles via nucleophilic substitution or cycloaddition reactions.

Structural Uniqueness of the Target Compound

This compound (C~17~H~16~N~2~O~4~) features:

- A planar pyrazole ring with ortho-nitrogen atoms (N–N distance ≈ 1.33 Å), stabilized by conjugation.

- Electron-withdrawing groups : The dioxobutanoate moiety at position 4 enhances electrophilicity, enabling regioselective reactions.

- Steric effects : 3,5-Dimethyl and 1-phenyl groups create a sterically hindered environment, influencing reactivity and crystal packing.

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C~17~H~16~N~2~O~4~ |

| Molecular Weight | 300.31 g/mol |

| Pyrazole Ring Geometry | Planar, ortho-nitrogen configuration |

| Substituent Effects | Enhanced lipophilicity, steric hindrance |

Research Trajectory and Current Trends

Recent advances in synthesizing and functionalizing this compound include:

- Catalytic Methods : Silver-catalyzed cyclization (60–99% yield) and copper-mediated aerobic coupling improve efficiency.

- Green Chemistry : Solvent-free microwave-assisted reactions reduce synthesis times from hours to minutes.

- Computational Modeling : Density functional theory (DFT) studies predict regioselectivity in nucleophilic attacks.

Properties

IUPAC Name |

methyl 4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-10-15(13(19)9-14(20)16(21)22-3)11(2)18(17-10)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQJJAMJORGUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate exhibits notable biological activities that make it a candidate for drug development:

- Anti-inflammatory Properties : Compounds with similar structures have shown potential anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, suggesting this compound may also possess similar properties .

- Anticancer Activity : The pyrazole moiety is known for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that this compound could inhibit cancer cell proliferation and induce apoptosis through mechanisms involving the p53 pathway .

- Antioxidant Activity : The compound has been evaluated for its radical scavenging ability using DPPH assays. Results show that it exhibits significant antioxidant properties comparable to established antioxidants like ascorbic acid .

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of the apoptotic pathway mediated by p53 stabilization. This study highlights its potential as an anticancer agent .

Case Study 2: Antioxidant Properties

In another investigation focused on antioxidant properties, derivatives of pyrazole were synthesized and tested for their ability to scavenge free radicals. This compound exhibited superior activity compared to standard antioxidants in vitro, suggesting its utility in formulations aimed at oxidative stress-related conditions .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Effectiveness | Comments |

|---|---|---|

| Anti-inflammatory | Significant | Potential inhibition of inflammatory pathways |

| Anticancer | Cytotoxic | Induces apoptosis via p53 pathway |

| Antioxidant | High | Comparable to standard antioxidants |

Mechanism of Action

The mechanism by which methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

- Pyrazole vs. Other Heterocycles : The target compound’s pyrazole ring differs from pyridazine (I-6230) and isoxazole (I-6473) in aromaticity and electron density. Pyridazine’s two nitrogen atoms increase polarity, while isoxazole’s oxygen enhances metabolic stability . The pyrazole in the target compound balances lipophilicity and hydrogen-bonding capacity.

- The phenyl group may enhance binding to aromatic protein pockets in biological targets.

Physicochemical and Reactivity Profiles

- Solubility: The dioxobutanoate ester in the target compound and QY-0360 introduces polar carbonyl groups, improving aqueous solubility compared to purely aromatic analogs like ST-3522 (methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate) .

- Reactivity: The diketone moiety in dioxobutanoates enables nucleophilic additions or cyclocondensations, a feature exploited in synthesizing tetrazole and coumarin derivatives (e.g., compounds 4g and 4h in ) .

Analytical Characterization

Tools like SHELX and WinGX () enable crystallographic analysis of such compounds, revealing conformational preferences and packing motifs critical for property optimization .

Biological Activity

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a compound of interest due to its potential biological activities. The pyrazole moiety in this compound is known for various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the growth of various bacterial strains. In a recent study, this compound was tested against several pathogens including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism by which the compound could mitigate inflammatory responses.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other pyrazole derivatives, this compound may inhibit COX enzymes involved in the inflammatory process.

- Modulation of NF-kB Pathway : By affecting the NF-kB signaling pathway, the compound could reduce inflammation and cellular stress responses.

- Antioxidant Properties : The presence of dioxobutanoate may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.

Case Studies

A series of case studies have highlighted the efficacy of this compound in various models:

- In Vivo Studies : In murine models of arthritis, administration of the compound resulted in reduced paw swelling and joint inflammation compared to controls.

- Cell Culture Studies : In human fibroblast cell lines, treatment with the compound led to decreased levels of inflammatory markers following lipopolysaccharide (LPS) stimulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.